3-Pyridinecarboxamide, 2-methyl-N-phenyl-

Description

Contextualizing 3-Pyridinecarboxamide, 2-methyl-N-phenyl- within Pyridinecarboxamide Chemistry

3-Pyridinecarboxamide, 2-methyl-N-phenyl- belongs to the pyridinecarboxamide class of organic compounds. This classification is defined by a core structure featuring a pyridine (B92270) ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, appended with a carboxamide functional group (-C(=O)NRR'). The parent molecule for the 3-substituted isomer is nicotinamide (B372718) (3-pyridinecarboxamide), a well-known B vitamin.

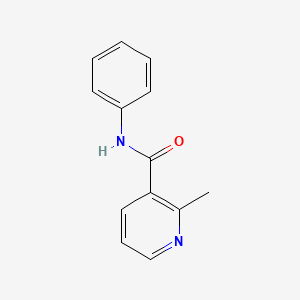

The specific compound, 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, is a derivative of this parent structure with two key substitutions:

A methyl group (-CH3) at the 2-position of the pyridine ring.

A phenyl group (-C6H5) substituting one hydrogen on the nitrogen atom of the carboxamide group.

These modifications distinguish it from simpler amides like 2-Methyl-3-pyridinecarboxamide, which lacks the N-phenyl group. nih.gov The presence of the N-phenyl group introduces significant steric and electronic changes, influencing the molecule's three-dimensional shape and reactivity. Specifically, the rotation around the amide bond (C-N) can be sterically hindered, potentially leading to distinct rotational isomers (rotamers) that can be observed using techniques like variable temperature NMR spectroscopy. nih.govresearchgate.net The geometry of the amide bond in N-aryl pyridinecarboxamides is a subject of research, with studies showing a preference for a cis conformation where the pyridine and phenyl rings are on the same side of the amide bond. nih.govresearchgate.net

Historical Perspectives and Foundational Studies of N-Phenyl Pyridinecarboxamide Derivatives

While specific foundational studies on 3-Pyridinecarboxamide, 2-methyl-N-phenyl- are not prominent in historical literature, the synthesis of the broader class of N-phenyl pyridinecarboxamides relies on well-established chemical principles. Early research into this class of compounds focused on fundamental synthesis and characterization, employing classic amide bond formation reactions.

The most common and historically significant method involves the coupling of a pyridinecarboxylic acid derivative with an aniline (B41778) (aminobenzene) or its N-substituted variant. Foundational synthetic strategies typically involve a two-step process:

Activation of the Carboxylic Acid: The pyridinecarboxylic acid (such as picolinic acid, nicotinic acid, or isonicotinic acid) is first converted into a more reactive derivative, most commonly an acyl chloride. This is often achieved by reacting the acid with reagents like thionyl chloride (SOCl₂). nih.gov

Amide Formation: The resulting pyridinecarbonyl chloride is then reacted with the desired aniline (in this case, aniline itself to form an N-phenyl derivative) to form the amide bond. nih.gov

Alternative methods developed over time include the use of peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), which allow for the direct formation of the amide from the carboxylic acid and amine under milder conditions. scribd.com These foundational synthetic routes established the accessibility of the N-phenyl pyridinecarboxamide scaffold, paving the way for later exploration of its properties and applications.

Significance of the Pyridinecarboxamide Scaffold in Contemporary Chemical Research

The pyridinecarboxamide scaffold is recognized as a "privileged structure" in modern chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. nih.govasianpubs.org Its significance stems from its ability to form multiple hydrogen bonds and engage in various intermolecular interactions, making it an excellent building block for designing functionally complex molecules. asianpubs.org

In medicinal chemistry , the scaffold is a key component in a wide array of biologically active compounds. Research has demonstrated its presence in molecules with diverse therapeutic potential, including antimicrobial, antiviral, antioxidant, anti-diabetic, and anti-cancer activities. nih.gov A notable recent example is the identification of the pyridine carboxamide derivative MMV687254, which shows promise as an anti-tuberculosis agent. researchgate.netnih.gov This compound was found to be specifically active against Mycobacterium tuberculosis and its anti-mycobacterial effect requires AmiC-dependent hydrolysis, indicating it functions as a prodrug. researchgate.net

In the field of agrochemicals , pyridine carboxamides are crucial. The fungicide boscalid (B143098) was the first commercialized product from this class, leading to extensive research into related structures as succinate (B1194679) dehydrogenase inhibitors (SDHIs). This has resulted in the development of numerous novel pyridine carboxamide derivatives with potent antifungal activity against various plant pathogens.

Beyond biological applications, the pyridinecarboxamide framework is vital in supramolecular and coordination chemistry . The nitrogen atom of the pyridine ring and the atoms of the carboxamide group act as effective chelating sites for metal cations. scribd.comasianpubs.org This property allows for the design of ligands used in catalysis and the construction of complex molecular architectures and functional materials. nih.govasianpubs.org

The diverse applications of the pyridinecarboxamide scaffold are summarized in the table below.

| Research Area | Application / Activity | Example Compound Class / Finding |

| Medicinal Chemistry | Antitubercular | MMV687254 identified as a prodrug lead against M. tuberculosis. researchgate.netnih.gov |

| Antifungal | Nicotinamide derivatives acting as succinate dehydrogenase inhibitors. | |

| General Biological Activity | Broad potential as antimicrobial, antiviral, and anti-cancer agents. nih.gov | |

| Agrochemicals | Fungicide | Boscalid and other derivatives function as succinate dehydrogenase inhibitors. |

| Coordination Chemistry | Metal Chelation | Pyridine-2,6-dicarboxamides used as chelating ligands for various metal cations. asianpubs.org |

| Materials Science | Molecular Devices | Potential use in molecular switches exploiting amide bond isomerisation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10-12(8-5-9-14-10)13(16)15-11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJNXERIDFJANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235442 | |

| Record name | 3-Pyridinecarboxamide, 2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86198-37-0 | |

| Record name | 3-Pyridinecarboxamide, 2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086198370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridinecarboxamide, 2 Methyl N Phenyl and Its Derivatives

Established Synthetic Pathways to Pyridinecarboxamide Derivatives

Traditional methods for the synthesis of pyridinecarboxamides primarily rely on the formation of an amide bond between a pyridinecarboxylic acid derivative and an amine. These pathways are well-documented and widely used due to their reliability and the accessibility of starting materials.

The most direct method for forming the amide linkage in pyridinecarboxamides is through the condensation of a pyridinecarboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is typically activated to make the carbonyl carbon more electrophilic. A common approach involves converting the carboxylic acid into a more reactive acyl chloride. nih.govnih.gov This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which transform the acid into the corresponding pyridinecarbonyl chloride in situ. nih.govnih.gov The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to scavenge the HCl byproduct, yielding the desired pyridinecarboxamide. nih.gov

Alternatively, a wide array of peptide coupling reagents can be employed to mediate the condensation directly, avoiding the need to isolate the reactive acyl chloride. These reagents are designed to generate a highly reactive acyl-substituted intermediate that is then attacked by the amine. This method is particularly useful for sensitive substrates. nih.gov

Table 1: Common Reagents for Pyridinecarboxamide Formation via Condensation

| Activation Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | DCM or neat, often reflux | In situ or isolated acid chloride |

| Acid Chloride Formation | Oxalyl Chloride ((COCl)₂) | DCM, catalytic DMF | Milder than SOCl₂, volatile byproducts |

| Peptide Coupling | DCC/DMAP | Anhydrous DCM or THF, 0°C to RT | Dicyclohexylurea (DCU) byproduct precipitation |

| Peptide Coupling | HATU/DIPEA | DMF or NMP, RT | High efficiency, often used for difficult couplings |

| Peptide Coupling | EDC/HOBt | Aqueous or organic solvent, RT | Water-soluble carbodiimide, good for biological applications |

The synthesis of the target compound, 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, is a direct application of the condensation principles described above. The primary starting materials are 2-methyl-3-pyridinecarboxylic acid and a substituted aniline (B41778), in this case, aniline itself.

The reaction proceeds by first activating the carboxylic acid group of 2-methyl-3-pyridinecarboxylic acid. For instance, treatment with oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF) would generate 2-methyl-3-pyridinecarbonyl chloride. Subsequent addition of aniline and a base like triethylamine to this solution would result in the formation of the N-phenyl amide bond, yielding 3-Pyridinecarboxamide, 2-methyl-N-phenyl-. The yields for such reactions are typically moderate to good, depending on the specific substrates and conditions used. nih.gov

Advanced Synthetic Strategies for Complex Pyridinecarboxamide Architectures

Beyond classical amide bond formation, advanced synthetic strategies have been developed to create more complex pyridinecarboxamide structures and to functionalize the core scaffold in novel ways. These methods include catalytic C-H bond activation, regioselective metalation, and convergent multi-component reactions.

Palladium-catalyzed C-H activation has emerged as a powerful tool for molecular functionalization, offering a way to form C-C and C-heteroatom bonds directly from ubiquitous C-H bonds. researchgate.netacs.org In this context, the picolinamide (B142947) group (2-pyridinecarboxamide) has proven to be an excellent directing group. researchgate.netresearchgate.net The pyridine (B92270) nitrogen and the amide oxygen can act as a bidentate ligand, chelating to a palladium(II) center and positioning it to selectively activate a specific C-H bond within the substrate. researchgate.net

This strategy is particularly effective for the functionalization of unactivated C(sp³)–H bonds, for example, at the γ-position of an aliphatic amine substrate protected with a picolinamide group. acs.org The reaction typically involves a Pd(II) catalyst, such as Pd(OAc)₂, and various additives that can influence the reaction's efficiency and selectivity. acs.org This chelation-assisted approach allows for the introduction of aryl, alkyl, and other functional groups at previously inaccessible positions, providing a route to complex, high-value N-containing products from simple precursors. acs.org

Table 2: Examples of Picolinamide-Directed C-H Activation

| Substrate Type | C-H Bond Activated | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| N-Alkyl Picolinamide | γ-C(sp³)–H | Aryl Halide | Pd(OAc)₂, Ligand | γ-Arylated Amine Derivative |

| N-Alkyl Picolinamide | γ-C(sp³)–H | Alkyl Iodide | Pd(OAc)₂, Ag₂CO₃ | γ-Alkylated Amine Derivative acs.org |

| Aryl Glycinamide | ortho-C(sp²)–H | Aryl Halide | Pd(II) | ortho-Diaryl Glycinamide researchgate.net |

Functionalization of the pyridine ring itself is crucial for creating diverse derivatives. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. Directed ortho-metalation (DoM) overcomes this challenge by using a directing group to control the regioselectivity of deprotonation. The carboxamide group can serve as an effective directing group, facilitating regioselective lithiation at the positions adjacent to its point of attachment using strong bases like lithium diisopropylamide (LDA). researchgate.net The resulting lithiated intermediate can then be trapped with various electrophiles to install a wide range of substituents.

Alternatively, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used to functionalize pre-halogenated pyridine rings. mdpi.comresearchgate.net For instance, a chloro- or bromo-substituted 2-methyl-3-pyridinecarboxamide can be coupled with a variety of aryl or heteroaryl boronic acids. mdpi.comgoogle.com This reaction is highly versatile, tolerant of many functional groups, and allows for the modular construction of biaryl and hetero-biaryl structures. researchgate.netnih.gov The regioselectivity is precisely controlled by the initial position of the halogen atom on the pyridine ring. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. acsgcipr.orgbohrium.com Several MCRs have been developed for the synthesis of the pyridine core. baranlab.orgtaylorfrancis.com

The Hantzsch pyridine synthesis is a classic pseudo four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to construct a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.orgnih.gov Modern variations of this and other MCRs allow for the synthesis of highly substituted pyridines in a single step under milder conditions, sometimes utilizing metal catalysis or green reaction media. bohrium.com Some MCRs can directly assemble complex pyridine structures that either contain a carboxamide group or a precursor, such as a nitrile, which can be subsequently hydrolyzed. An organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide can generate 2-amidopyridines in a single, chemoselective cascade. nih.gov These methods provide a powerful and convergent approach to building complex pyridinecarboxamide libraries. bohrium.com

Optimization of Synthetic Protocols for Enhanced Yield and Efficiency

The primary route for the synthesis of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- involves the amidation of 2-methylnicotinic acid with aniline. Optimization of this process is crucial for maximizing yield and purity while minimizing reaction times and the use of hazardous reagents.

A common laboratory-scale approach is the conversion of 2-methylnicotinic acid to its more reactive acid chloride derivative, 2-methylnicotinoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The subsequent reaction of the acid chloride with aniline, often in the presence of a base such as pyridine or triethylamine to scavenge the hydrochloric acid byproduct, yields the desired amide.

Optimization of this two-step process involves a careful selection of reagents and reaction conditions. For the formation of the acid chloride, oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts. The choice of solvent is also critical, with anhydrous dichloromethane or 1,2-dichloroethane (B1671644) being commonly employed.

For the subsequent amidation reaction, the stoichiometry of the reactants, reaction temperature, and choice of base are key parameters to be optimized. An excess of aniline is sometimes used to drive the reaction to completion, but this can complicate purification. Alternatively, using a non-nucleophilic base can be more efficient. The reaction is typically carried out at room temperature, although gentle heating may be required in some cases.

Table 1: Comparison of Common Amidation Reagents

| Reagent Class | Examples | Advantages | Disadvantages |

| Chlorinating Agents | Thionyl chloride, Oxalyl chloride | High reactivity of acid chloride intermediate, relatively low cost. | Generation of corrosive HCl, potential for side reactions. |

| Carbodiimides | DCC, EDC | Mild reaction conditions, good yields. | Formation of urea (B33335) byproducts that can be difficult to remove. |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, suitable for sterically hindered substrates. | Higher cost, generation of phosphine (B1218219) oxide byproducts. |

| Urnonium/Guanidinium Salts | HATU, HBTU | Fast reaction times, low racemization for chiral substrates. | Higher cost, potential for side reactions with certain functional groups. |

Modern approaches to amide bond formation that bypass the need for an acid chloride intermediate are also being explored for their efficiency and improved safety profile. These methods often employ coupling agents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/guanidinium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging substrates.

Enzymatic synthesis, utilizing lipases in continuous-flow microreactors, has emerged as a green and efficient alternative. nih.gov This method offers high product yields under mild conditions with significantly reduced reaction times compared to batch processes. nih.gov

Large-Scale Preparation Considerations for 3-Pyridinecarboxamide, 2-methyl-N-phenyl- Analogs

Transitioning the synthesis of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- and its analogs to an industrial scale requires careful consideration of factors such as cost, safety, environmental impact, and process robustness.

The industrial production of nicotinamide (B372718), a structurally related compound, often involves the hydrolysis of 3-cyanopyridine. chemicalbook.com This method is economical and can be performed using chemical or biological (enzymatic) catalysis. chemicalbook.com For N-aryl substituted analogs, a different approach is typically necessary.

For large-scale synthesis, the acid chloride route remains a viable option due to the relatively low cost of the reagents. However, the handling of corrosive materials like thionyl chloride and the management of acidic byproducts pose significant engineering challenges. Process optimization would focus on minimizing excess reagents, controlling reaction exotherms, and implementing efficient work-up and purification procedures.

The use of coupling reagents, while common in laboratory and pharmaceutical synthesis, can be cost-prohibitive for large-scale production of non-pharmaceutical chemicals. However, for high-value products, their use may be justified by the improved yields and milder reaction conditions. The choice of coupling reagent would be dictated by a balance of cost, efficiency, and the ease of byproduct removal.

Continuous flow processing offers several advantages for large-scale production, including improved heat and mass transfer, enhanced safety, and the potential for process automation. nih.gov The enzymatic synthesis of nicotinamide derivatives in continuous-flow microreactors has demonstrated the potential for rapid and high-yield production, making it an attractive option for industrial applications. nih.gov

Purification on a large scale typically involves crystallization or distillation. The choice of solvent for crystallization is critical for obtaining a high-purity product with good recovery. Process analytical technology (PAT) can be implemented to monitor reaction progress and ensure consistent product quality.

Table 2: Key Considerations for Large-Scale Synthesis

| Factor | Consideration |

| Cost | Reagent and solvent costs, energy consumption, waste disposal. |

| Safety | Handling of hazardous materials, control of reaction exotherms, containment of toxic byproducts. |

| Environmental Impact | Use of green solvents, minimization of waste streams, atom economy of the synthetic route. |

| Process Robustness | Scalability of the reaction, consistency of yield and purity, ease of process control. |

| Purification | Efficiency of crystallization or distillation, solvent selection and recovery. |

Chemical Reactivity and Mechanistic Studies

Reaction Pathways of Pyridinecarboxamide Derivatives

Pyridinecarboxamide derivatives, including 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, are a class of compounds with a rich and varied chemical reactivity. The interplay between the electron-deficient pyridine (B92270) ring and the amide functional group dictates their behavior in chemical transformations. Their reaction pathways are diverse, ranging from modifications of the pyridine core to transformations involving the carboxamide side chain.

The pyridine ring is inherently electron-deficient, which makes the deprotonation of its ring protons more challenging compared to benzene (B151609). However, the presence of substituents can significantly influence the acidity of specific protons. A carboxamide group, particularly at the 3-position, can exert a directing effect in metalation reactions. In related systems, directed ortho-metalation is a powerful strategy where a functional group coordinates to an organometallic base (like an organolithium reagent) and directs deprotonation to an adjacent position. For a 3-pyridinecarboxamide, this could potentially facilitate deprotonation at the C-2 or C-4 positions of the pyridine ring, creating a nucleophilic center for subsequent reactions with electrophiles. The 2-methyl group would sterically hinder attack at the C-2 position, potentially favoring deprotonation at C-4.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic addition reactions typically occur at the positions ortho and para to the nitrogen atom (C2, C4, and C6), as the negative charge in the resulting intermediate can be stabilized by the electronegative nitrogen. youtube.com Hard nucleophiles, such as organometallic reagents or sodium amide, can add directly to the neutral pyridine ring. quimicaorganica.org

A classic example is the Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide (NaNH2), proceeding through a nucleophilic addition-elimination mechanism where hydride is the leaving group. youtube.comquimicaorganica.org For 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, the 2-position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C-6 and C-4 positions. The presence of the electron-withdrawing carboxamide group at C-3 further deactivates the ring for electrophilic substitution but can facilitate nucleophilic attack. In cases where the pyridine nitrogen is alkylated or acylated to form a pyridinium (B92312) salt, the ring becomes significantly more electrophilic and reactive towards even weaker nucleophiles. quimicaorganica.orgnih.gov

The amide functional group of pyridinecarboxamides can undergo hydrolysis to the corresponding carboxylic acid and amine under acidic or basic conditions. Kinetic studies on the hydrolysis of isomeric pyridinecarboxamides (picolinamide, nicotinamide (B372718), and isonicotinamide) in high-temperature water show that the reaction follows first-order kinetics. researchgate.net The activation energies for these reactions demonstrate the influence of the substituent's position on the amide's reactivity. researchgate.net For 3-pyridinecarboxamide (nicotinamide), the activation energy for hydrolysis is significantly lower than that for 2-pyridinecarboxamide, indicating a greater susceptibility to hydrolysis. researchgate.net This suggests that the amide bond in 3-Pyridinecarboxamide, 2-methyl-N-phenyl- would be readily cleaved under similar conditions.

Alkoxide-mediated transformations can also occur, leading to transesterification if an alcohol is used as the solvent, or other base-catalyzed reactions involving the amide group.

| Compound | Activation Energy (Ea) in kJ·mol⁻¹ |

|---|---|

| 2-Pyridinecarboxamide | 110.9 ± 2.3 |

| 3-Pyridinecarboxamide | 70.4 ± 2.1 |

| 4-Pyridinecarboxamide | 61.4 ± 1.8 |

Pyridinecarboxamide derivatives are highly valuable as building blocks in organic synthesis and medicinal chemistry due to their rigid structure and hydrogen-bonding capabilities. lifechemicals.comresearchgate.net They serve as intermediates for constructing a wide range of molecular architectures, from supramolecular assemblies to biologically active compounds. nih.govresearchgate.net The pyridine core can be functionalized to create ligands for transition metals, leading to catalysts used in reactions like carbon-carbon bond formation. nbinno.comnih.gov

For instance, pyridine-2,6-dicarboxamide derivatives are used to synthesize macrocyclic compounds with potential antimicrobial activity. nih.govmdpi.com The ability of the amide groups and the pyridine nitrogen to act as hydrogen-bond donors and acceptors makes these molecules ideal for self-assembly processes and for binding to biological targets. nih.govnih.gov The unique reactivity profile of the pyridine core combined with the carboxamide groups allows for the construction of complex molecules for applications in materials science and drug discovery. nbinno.commdpi.com

| Ligand Substituent (at 4-position) | Hammett Parameter (σp) | Reaction Yield (%) |

|---|---|---|

| NMe2 | -0.83 | 32 |

| OMe | -0.27 | 38 |

| H | 0.00 | 41 |

| Cl | 0.23 | 44 |

| Br | 0.23 | 48 |

| CN | 0.66 | 58 |

Reaction Kinetics and Mechanisms in Pyridinecarboxamide Chemistry

The study of reaction kinetics and mechanisms provides fundamental insights into how pyridinecarboxamide derivatives transform. These studies are crucial for optimizing reaction conditions and designing new synthetic pathways.

In coordination chemistry, pyridinecarboxamides often function as ligands that bind to metal centers. The substitution of one ligand for another in such a complex can proceed through various mechanisms, one of which is the associative substitution (A) pathway. wikipedia.orgbritannica.com This mechanism is analogous to the SN2 reaction in organic chemistry. wikipedia.org

The associative pathway is characterized by an initial step where the incoming nucleophilic ligand binds to the metal complex, forming a discrete intermediate with an increased coordination number. wikipedia.orglibretexts.org In a subsequent step, the original leaving group ligand departs, restoring the complex to its original coordination number. britannica.com

This mechanism is common for coordinatively unsaturated complexes (e.g., 16-electron square planar complexes) but can also occur in 18-electron complexes if a ligand can change its bonding mode to open a coordination site. wikipedia.orglibretexts.orglibretexts.org The reaction kinetics for an associative mechanism are typically second-order, with the rate dependent on the concentrations of both the metal complex and the incoming ligand. wikipedia.orglibretexts.org

Rate Law: Rate = k[Complex][Incoming Ligand]

A key characteristic of the associative mechanism is a negative entropy of activation (ΔS‡ < 0), which reflects the increase in order as the incoming ligand and the complex associate in the rate-determining step. wikipedia.orglibretexts.org The rate of the reaction is also sensitive to the nature of the incoming ligand; stronger nucleophiles generally react faster. youtube.com Therefore, if a complex containing a 3-Pyridinecarboxamide, 2-methyl-N-phenyl- ligand were to undergo substitution, this mechanism would be a plausible pathway, characterized by a detectable intermediate and second-order kinetics.

Influence of Substituents on Reaction Rates and Pathways

The reactivity of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- can be significantly modulated by the introduction of various substituent groups on either the N-phenyl ring or the pyridine ring. These substituents alter the electron density distribution within the molecule, thereby influencing its susceptibility to electrophilic or nucleophilic attack and potentially altering reaction pathways. The electronic effects of these substituents are generally categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

On the N-phenyl ring, substituents can influence reactions involving the amide linkage or electrophilic substitution on the ring itself. EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the phenyl ring. This enhancement of nucleophilicity can accelerate the rate of electrophilic aromatic substitution. Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring, making it less nucleophilic and thus slowing down the rate of electrophilic substitution.

In a study on related N-phenyl-2-pyridinecarboxamide complexes, it was observed that introducing a 4'-substituted phenyl group on the amido nitrogen reduces the reactivity of the complexes. tandfonline.com This effect was attributed to the electronic influence of the substituents on the phenyl ring. tandfonline.com For instance, an electron-donating group like a methyl group at the para-position of the phenyl ring would be expected to increase electron density on the amide nitrogen, potentially affecting its reactivity and the rotational barrier around the N-phenyl bond.

Substituents on the pyridine ring also exert a strong influence. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. Additional EWGs on the pyridine ring would further decrease its electron density, making it more susceptible to nucleophilic aromatic substitution (SNAr) but less reactive towards electrophilic substitution. The presence of the 2-methyl group, an EDG, slightly counteracts this effect by donating electron density to the pyridine ring.

| Substituent Position | Substituent Group | Electronic Effect | Expected Effect on Reaction Rate |

|---|---|---|---|

| para-position of N-phenyl ring | -OCH₃ (Methoxy) | Electron-Donating (Strong) | Significant Rate Increase |

| -NO₂ (Nitro) | Electron-Withdrawing (Strong) | Significant Rate Decrease | |

| 5-position of Pyridine ring | -Cl (Chloro) | Electron-Withdrawing (Inductive) | Rate Decrease |

| -NH₂ (Amino) | Electron-Donating (Strong) | Rate Increase |

Mechanistic Insights from Kinetic Isotope Effect Experiments

Kinetic Isotope Effect (KIE) experiments are a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. princeton.edu A KIE is the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen ¹H by deuterium (B1214612) ²H, or carbon ¹²C by ¹³C). wikipedia.orglibretexts.org The effect arises because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. princeton.edu

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. For C-H bond cleavage, this typically results in a significant rate decrease, with a kH/kD ratio greater than 1 (a "normal" KIE). The magnitude of the KIE can provide information about the transition state geometry.

A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. For example, a change in hybridization at a carbon center from sp³ to sp² during the rate-limiting step often results in a small normal KIE (kH/kD > 1), while a change from sp² to sp³ can result in an "inverse" KIE (kH/kD < 1). wikipedia.org

For a hypothetical reaction involving 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, such as the deprotonation of the 2-methyl group to form a nucleophile, KIE experiments could provide crucial mechanistic details. By synthesizing a variant of the molecule where the hydrogens on the 2-methyl group are replaced with deuterium (CD₃), one could measure the reaction rate and compare it to the non-deuterated (CH₃) version.

A large primary KIE (e.g., kH/kD ≈ 4-7) would strongly indicate that the C-H bond of the methyl group is broken in the rate-determining step. A small KIE (kH/kD ≈ 1) would suggest that this C-H bond cleavage occurs in a fast step either before or after the rate-limiting step.

| Isotopic Substitution | Observed kH/kD | Type of KIE | Mechanistic Interpretation |

|---|---|---|---|

| 2-CD₃-N-phenyl-3-pyridinecarboxamide | 6.5 | Primary | C-H bond cleavage at the 2-methyl position occurs in the rate-determining step. The transition state is likely symmetrical. |

| 2-CH₃-N-(phenyl-d₅)-3-pyridinecarboxamide | 1.02 | Secondary | No significant change in bonding or hybridization at the N-phenyl ring during the rate-determining step. |

Coordination Chemistry and Supramolecular Assemblies

Pyridinecarboxamides as Ligands in Metal Complex Formation

Pyridinecarboxamides have garnered considerable attention in coordination chemistry due to their robust ability to coordinate with a wide array of metal ions. tandfonline.com These ligands are notable for their structural flexibility and their capacity to adapt to the specific geometric preferences of different metal centers. nih.gov The presence of both a pyridine (B92270) ring and an amide group provides multiple potential coordination sites, allowing for diverse binding modes. nih.govnih.gov This versatility has been exploited to generate a wide variety of molecular topologies and has applications ranging from bioinorganic chemistry to magnetochemistry and catalysis. researchgate.net

The design of pyridinecarboxamide ligands for chelation is guided by several key principles that influence the stability and structure of the resulting metal complexes. The arrangement of donor atoms is crucial; for instance, the nitrogen of the pyridine ring and the oxygen of the amide carbonyl can form a stable five-membered chelate ring with a metal ion. researchgate.net

Key design factors include:

Preorganization : The inherent structure of the ligand can be designed to minimize the entropic penalty upon complexation. Bridging groups can create a more rigid structure that is pre-organized for metal binding. rsc.org

Chelate Ring Size : The size of the ring formed upon chelation affects the stability of the complex. Five- or six-membered chelate rings are generally the most stable. rsc.org Pyridinecarboxamides typically form stable five-membered rings through the pyridine nitrogen and amide oxygen.

Electronic Effects : The electronic properties of substituents can modulate the basicity of the donor atoms and thus the strength of the metal-ligand bonds.

Metal complexes incorporating pyridinecarboxamide ligands are typically synthesized through one-pot reactions, often under solvothermal conditions or by refluxing solutions of the ligand and a corresponding metal salt. tandfonline.comtandfonline.com The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality. researchgate.netjscimedcentral.com

Characterization of these complexes relies on a suite of analytical techniques:

Single-Crystal X-ray Diffraction : This is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry around the metal center. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A characteristic shift in the C=O stretching frequency of the amide group to a lower wavenumber upon complexation indicates the involvement of the carbonyl oxygen in bonding. tandfonline.com

Elemental Analysis : This technique verifies the empirical formula of the synthesized complex. tandfonline.comresearchgate.net

Thermogravimetric Analysis (TGA) : TGA is employed to study the thermal stability of the complexes and to determine the presence of solvent molecules within the crystal lattice. nih.gov

The table below summarizes structural data for representative metal complexes with pyridinecarboxamide-type ligands, illustrating common coordination modes.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Ref. |

| [Ni(OCOCH₃)₂(isn)₂(H₂O)]·C₃H₇NO (isn = isonicotinamide) | Ni(II) | Distorted Octahedral | Ni-N: ~2.12, Ni-O(acetate): ~2.06, Ni-O(water): ~2.10 | researchgate.net |

| [Cu(L1)₂Cl₂] (L1 = methyl 4-methyl-3-(pyridine-4-carbonylamino)benzoate) | Cu(II) | Distorted Octahedral | Cu-N: ~2.02, Cu-O: ~2.45, Cu-Cl: ~2.28 | tandfonline.com |

| Co(TPA)(pic) (pic = picolinic acid, a related pyridine-containing ligand) | Co(II) | Distorted Octahedral | Co-N(TPA): 2.11-2.20, Co-N(pic): 2.08, Co-O(pic): 2.15 | nih.gov |

| Ni(TPA)(pic) (pic = picolinic acid, a related pyridine-containing ligand) | Ni(II) | Distorted Octahedral | Ni-N(TPA): 2.08-2.14, Ni-N(pic): 2.03, Ni-O(pic): 2.09 | nih.gov |

Photophysical Properties of Pyridinecarboxamide-Metal Complexes

The incorporation of pyridinecarboxamide ligands into metal complexes can give rise to interesting photophysical properties, particularly luminescence. nih.gov The emission characteristics of these complexes are highly dependent on the nature of both the ligand and the metal ion. nih.gov

Complexation with metal ions can significantly alter the ligand's intrinsic fluorescence or phosphorescence. nih.gov For instance, coordination to a Gd(III) ion, which is spectroscopically transparent, allows for the study of the ligand's own excited states within the complex. The fluorescence band of a ligand is often red-shifted upon complexation, indicating a change in the energy of the ¹ππ* state. nih.gov Similarly, the phosphorescence from the ³ππ* state can be observed, typically at low temperatures. nih.gov

The table below presents photophysical data for selected complexes, demonstrating the effect of metal coordination.

| Complex | Excitation Max (nm) | Emission Max (nm) | Emission Origin | Ref. |

| N,N′-bis(1-phenylpropyl)-2,6-pyridinedicarboxamide (Ligand) | ~280 | ~315-330 (fluorescence) | ¹ππ | nih.gov |

| [Gd(L)₃]³⁺ (L = N,N′-bis(1-phenylpropyl)-2,6-pyridinedicarboxamide) | ~310 | ~400 (fluorescence) | ¹ππ | nih.gov |

| [Eu(L)₃]³⁺ (L = N,N′-bis(1-phenylpropyl)-2,6-pyridinedicarboxamide) | ~310 | 580, 592, 615, 650, 700 | Eu³⁺ ⁵D₀→⁷Fⱼ | nih.gov |

Magnetic Properties of Pyridinecarboxamide-Metal Complexes

When paramagnetic metal ions are incorporated into complexes with pyridinecarboxamide ligands, the resulting materials can exhibit interesting magnetic properties. nih.gov The magnetic behavior is primarily determined by the electronic configuration of the metal ion and the geometry of its coordination environment, which is dictated by the ligand. rsc.orgnih.gov

Magnetic susceptibility measurements are commonly used to probe these properties. For instance, in a study of cobalt(II) complexes with pyridinecarboxamide ligands, the effective magnetic moment (μeff) was measured to be between 4.5 and 4.7 Bohr magnetons (BM), which is typical for high-spin Co(II) in an octahedral environment. researchgate.net Similarly, Ni(II) complexes have shown μeff values around 2.6 BM. researchgate.net

The nature of the interaction between metal centers in polynuclear complexes can be either ferromagnetic (spins align) or antiferromagnetic (spins oppose). rsc.org This interaction is often mediated by bridging ligands. Theoretical calculations can be employed to support experimental findings and to estimate the magnitude of the magnetic exchange interaction (J value). rsc.org Some cobalt(II) complexes have been shown to exhibit substantial magnetic anisotropy (quantified by the zero-field splitting parameter, D), a key requirement for materials that behave as single-ion magnets (SIMs). rsc.orgnih.gov

The table below summarizes the magnetic properties of several metal complexes featuring pyridine-based ligands.

| Complex | Metal Ion | μ_eff (BM) at 300 K | Magnetic Behavior/Properties | Ref. |

| [Fe(pia)₃]·(SO₄)·3H₂O (pia = picolinamide) | Fe(II) | 4.5 | Paramagnetic | researchgate.net |

| (isnH)₂[Fe(isn)₂(SO₄)₂(H₂O)₂]·H₂O (isn = isonicotinamide) | Fe(II) | 4.7 | Paramagnetic | researchgate.net |

| [Ni(hfac)₂(PyBTM)₂] (PyBTM = radical ligand) | Ni(II) | - | Intramolecular ferromagnetic exchange (J/k_B_ = 21.8 K) | mdpi.com |

| [Co(hfac)₂(PyBTM)₂] (PyBTM = radical ligand) | Co(II) | - | Intramolecular ferromagnetic exchange (J/k_B_ = 11.8 K) | mdpi.com |

| [Co(15-pyN₃O₂)(NCS)₂] (macrocyclic pyridine ligand) | Co(II) | - | Significant magnetic anisotropy (D = +34 cm⁻¹), field-induced single-molecule magnet (SMM) | nih.gov |

Self-Assembly Processes Involving Pyridinecarboxamide Derivatives

Pyridinecarboxamide derivatives are excellent candidates for constructing supramolecular assemblies due to their ability to engage in directional and predictable non-covalent interactions. nih.govresearchgate.net The amide group is a particularly effective functional group for this purpose, as it contains both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust hydrogen-bonding networks.

In addition to hydrogen bonding, π-π stacking interactions between the pyridine and phenyl rings of adjacent molecules are crucial in guiding the self-assembly process. researchgate.netmdpi.com These weak interactions, when acting cooperatively, can lead to the formation of well-defined one-, two-, or three-dimensional structures.

The combination of metal coordination with these non-covalent interactions provides a powerful strategy for "crystal engineering"—the design and synthesis of crystalline solids with desired structures and properties. mdpi.com By carefully selecting the metal ion (which dictates coordination geometry) and the pyridinecarboxamide ligand (which controls intermolecular interactions), a wide range of supramolecular architectures, including discrete molecular assemblies and extended coordination polymers, can be achieved. nih.govresearchgate.net These organized assemblies are of interest for their potential applications in areas such as catalysis and molecular recognition.

Computational and Theoretical Investigations

Quantum Chemical Studies of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- and Related Compounds

Quantum chemical studies employ the principles of quantum mechanics to model molecules. These methods are crucial for examining the electronic structure and geometric parameters of pyridinecarboxamide derivatives. By solving the Schrödinger equation, or approximations of it, researchers can obtain detailed information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. nih.gov For pyridine (B92270) and phenylamine derivatives, DFT methods, particularly using the B3LYP hybrid functional combined with basis sets like 6-311G(d,p), have been shown to yield optimized structural parameters that are in good agreement with experimental data from X-ray diffraction. nih.govnih.govnih.gov

The electronic structure of these compounds is also extensively studied using DFT. Calculations can reveal the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges, which are important for understanding reactivity and intermolecular interactions. nih.gov For instance, in related N-phenylpyridinecarboxamide structures, the geometry is often non-planar, with a significant dihedral angle between the pyridine and phenyl rings. nih.gov This twisting affects the electronic communication between the two aromatic systems.

Table 1: Representative Calculated Geometric Parameters for a Pyridinecarboxamide Structure using DFT/B3LYP (Note: Data is illustrative based on typical findings for related structures, not specific experimental values for 3-Pyridinecarboxamide, 2-methyl-N-phenyl-)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.22 | O=C-N | 122.5 |

| C-N (amide) | 1.36 | C-N-C (amide-phenyl) | 128.0 |

| C-C (pyridine-amide) | 1.51 | Pyridine Ring C-C-C | ~120.0 |

| Pyridine C-N | 1.33 | Phenyl Ring C-C-C | ~120.0 |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used in the study of molecules like pyridinecarboxamides. researchgate.net These methods are computationally more demanding than DFT but provide a fundamental approach without relying on empirical parameterization. Ab initio calculations are valuable for geometry optimization and the prediction of vibrational spectra. researchgate.net For related compounds, ab initio studies have been used to investigate conformational isomers and the torsional twist of the amide group, showing good agreement with experimental findings. researchgate.net They are also employed to predict vibrational characteristics, such as the red shifts in N-H stretching frequencies upon hydrogen bond formation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. wikipedia.orgajchem-a.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For pyridine derivatives, DFT calculations are commonly used to determine the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In molecules containing both pyridine and phenyl rings, the HOMO and LUMO are often delocalized across the π-electron systems of these rings.

Table 2: Illustrative Frontier Molecular Orbital Parameters (Note: Values are representative for aromatic amides and subject to change based on specific substitution and computational method.)

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Electron donating ability (ionization potential) |

| ELUMO | -1.5 to -2.5 | Electron accepting ability (electron affinity) |

| Energy Gap (ΔE) | 3.0 to 5.0 | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density within a molecule. q-chem.com For molecules like 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, NBO analysis can quantify the stabilization energy (E(2)) associated with interactions between filled (donor) and vacant (acceptor) orbitals, which are crucial for understanding the molecule's stability and bioactivity. nih.govresearchgate.net For instance, interactions between the lone pair of the amide nitrogen and the antibonding orbitals of the carbonyl group (n → π*) are characteristic features identified by NBO analysis. nih.gov

Nucleus-Independent Chemical Shifts (NICS) analysis is a computational method used to evaluate the aromaticity of cyclic systems. numberanalytics.com It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. numberanalytics.com For compounds containing pyridine and phenyl rings, NICS calculations can confirm the aromatic nature of these moieties and assess how substituents or intermolecular interactions might alter this aromaticity. researchgate.net

Vibrational Spectroscopic Studies (IR, Raman) and Theoretical Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. scispace.comresearchgate.net However, assigning specific absorption bands to particular molecular motions can be complex. mdpi.com Computational methods, particularly DFT, are invaluable for calculating theoretical vibrational frequencies and their corresponding intensities. nih.govresearchgate.net

By performing frequency calculations on the optimized geometry of 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental spectra. researchgate.netresearchgate.net Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. mdpi.com For related pyridinecarboxamides, characteristic vibrations such as N-H stretching, C=O stretching, and ring C-H and C=C stretching vibrations are accurately predicted and assigned using this combined experimental and theoretical approach. researchgate.netresearchgate.net

Table 3: Typical Vibrational Frequencies and Assignments for N-Phenyl-Pyridinecarboxamide Derivatives (Note: Wavenumbers are approximate and based on data from related compounds.)

| Vibrational Mode | Typical Wavenumber (cm-1) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Amide N-H bond stretching |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds in pyridine and phenyl rings |

| C=O Stretch (Amide I) | 1650 - 1680 | Carbonyl group stretching |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Ring stretching vibrations |

| N-H Bend (Amide II) | 1520 - 1550 | In-plane N-H bending coupled with C-N stretching |

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds, such as the C-N amide bond and the bonds connecting the rings to the amide linker in 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, can exist in different spatial arrangements called conformations. nih.gov Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them.

Computational methods are used to perform a systematic search of the conformational space. This is often done by constructing a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net The resulting plot reveals the low-energy conformers and the transition states connecting them. For N-phenyl-3-pyridinecarboxamide (nicotinanilide), DFT calculations have been used to identify possible conformers and determine their relative stabilities. researchgate.net Such studies are critical for understanding how the molecule's shape influences its physical properties and biological interactions. doi.org

Theoretical Prediction of Reactivity and Mechanistic Pathways

Theoretical studies are instrumental in predicting the reactivity of different sites within the 3-Pyridinecarboxamide, 2-methyl-N-phenyl- molecule and elucidating potential mechanistic pathways for its reactions. The presence of two aromatic rings—a pyridine and a phenyl ring—linked by an amide group, offers multiple centers for potential chemical transformations.

Computational models, such as Density Functional Theory (DFT), can be used to calculate the electron density distribution across the molecule. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the phenyl ring's reactivity is modulated by the electron-withdrawing nature of the amide linker. The 2-methyl group on the pyridine ring introduces a mild electron-donating effect, which can influence the regioselectivity of reactions.

Potential mechanistic pathways that can be investigated computationally include:

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, especially when activated by additional electron-withdrawing groups or through N-oxidation, can undergo SNAr reactions. mdpi.comresearchgate.net Theoretical calculations can map the potential energy surface for the addition of a nucleophile, identifying the transition states and intermediates involved in the substitution of leaving groups on the ring. mdpi.comresearchgate.net

Electrophilic Attack: While the pyridine ring is generally deactivated towards electrophiles, the N-phenyl ring can undergo electrophilic substitution. The amide group (-NH-C=O) is a deactivating, ortho-, para-director. Computational studies can predict the most likely sites of substitution (ortho vs. para) by analyzing the stability of the corresponding sigma complexes (arenium ions).

Amide Bond Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the amide bond can be modeled to determine the activation energies and reaction intermediates.

Fragmentation Pathways: In mass spectrometry, molecules can undergo characteristic fragmentation. Theoretical models can predict these fragmentation patterns by calculating the energies of different bond cleavages and rearrangements, providing insights that are valuable for structural elucidation. researchgate.net For instance, studies on related complex molecules have shown that fragmentation can be initiated by proton transfer followed by ring-opening or displacement of the amide group. researchgate.net

The reactivity and mechanistic pathways are highly dependent on the specific reaction conditions, which can also be modeled computationally.

Solvent and Substituent Effects on Electronic and Reactivity Profiles

The electronic properties and reactivity of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- are not static but are influenced by the surrounding solvent and by the presence of additional substituents on either aromatic ring.

Solvent Effects: The polarity of the solvent can significantly affect reaction rates and equilibria. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Polar solvents can stabilize charged intermediates and transition states, potentially altering the preferred mechanistic pathway compared to nonpolar solvents. Theoretical studies on related pyridinecarboxamides have utilized various conformers to analyze stability in different solutions, such as chloroform. researchgate.net

Substituent Effects: The addition of substituents to the N-phenyl ring can dramatically alter the electronic and reactivity profile of the entire molecule. The effect of a substituent is often understood in terms of its inductive and resonance contributions. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the phenyl ring decrease the electron density on the ring and, through the amide linker, can also influence the pyridine moiety. mdpi.com This generally makes the phenyl ring less susceptible to electrophilic attack but can enhance the acidity of the N-H proton. Studies on related structures show that strong electron-withdrawing groups can increase reactivity in other contexts. mdpi.com

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (B1213986) (-OCH₃), or amino (-NH₂) increase the electron density on the phenyl ring, activating it towards electrophilic substitution. researchgate.net These groups can also subtly influence the properties of the pyridine ring and the amide bond.

DFT calculations are frequently used to quantify these effects. nih.gov Parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and calculated atomic charges can provide a detailed picture of how substituents modulate the electronic structure. mdpi.comnih.gov For example, MEP maps can visually depict how an electron-withdrawing group on the phenyl ring affects the electron density and potential binding interactions of the molecule. mdpi.com

The following table summarizes the predicted effects of representative substituents on the reactivity of the N-phenyl ring.

| Substituent (on Phenyl Ring) | Type | Predicted Effect on Reactivity Towards Electrophiles | Key Theoretical Descriptors Influenced |

| -NO₂ | Strong EWG | Strong Deactivation | Lower HOMO/LUMO energies, Positive electrostatic potential on the ring |

| -CN | Strong EWG | Strong Deactivation | Lower HOMO/LUMO energies, Altered atomic charges |

| -CH₃ | Weak EDG | Weak Activation | Higher HOMO energy, Negative electrostatic potential on the ring |

| -OCH₃ | Strong EDG | Strong Activation | Higher HOMO energy, Significantly more negative electrostatic potential on the ring |

These computational predictions are invaluable for designing derivatives of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- with tailored electronic properties and reactivity for various applications. mdpi.com

Biological and Biomedical Research Applications Non Clinical Focus

Broad-Spectrum Biological Activities of Pyridinecarboxamide Compounds

Pyridinecarboxamide derivatives are recognized for their diverse biological activities, which have been explored in a variety of preclinical models. These activities span antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects, highlighting the therapeutic potential of this chemical scaffold.

Antibacterial and Antifungal Activity Mechanisms (Pre-clinical)

The antimicrobial properties of pyridinecarboxamide derivatives have been documented against a range of pathogens. nih.govnih.govnih.govwho.intwho.intnih.gov While the precise mechanisms can vary depending on the specific derivative and the microbial species, a common mode of action involves the inhibition of essential microbial enzymes. For instance, some pyridinecarboxamide derivatives have shown the ability to interfere with microbial metabolic pathways, thereby inhibiting growth and proliferation.

In the context of antifungal activity, certain pyridine (B92270) carboxamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle of fungi. Inhibition of this enzyme disrupts cellular respiration, leading to fungal cell death. Preclinical studies on various pyridinecarboxamide derivatives have demonstrated their potential to inhibit fungal growth through this mechanism, suggesting a promising avenue for the development of new antifungal agents. nih.gov

Anticancer Potential and Related Cellular Processes (Pre-clinical)

The anticancer potential of nicotinamide (B372718) and pyridinecarboxamide derivatives is an area of active investigation. nih.govmdpi.comnih.govnih.govmdpi.com Preclinical studies have revealed that these compounds can influence several cellular processes critical for cancer development and progression. One of the key mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. nih.govmdpi.com By inhibiting VEGFR-2, these compounds can potentially stifle tumor growth and metastasis. nih.gov

Furthermore, some nicotinamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can be triggered through various signaling pathways within the cell. Additionally, these compounds have been observed to influence the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation. nih.gov The enzyme Nicotinamide N-methyltransferase (NNMT) has also been identified as a key player in cancer biology, with its inhibition being a target for anticancer therapeutics. nih.govresearchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects (Pre-clinical)

Pyridinecarboxamide and nicotinamide derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical models. nih.govmdpi.comnih.govnih.govaltasciences.comnih.govmdpi.comresearchgate.net These compounds can modulate the production and activity of various inflammatory mediators. For instance, studies have shown that certain nicotinamide derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com These cytokines play a central role in the inflammatory response, and their inhibition can alleviate inflammation.

The immunomodulatory effects of these compounds are linked to their ability to influence the function of immune cells. nih.govmdpi.comnih.gov By modulating cytokine profiles, they can help to regulate the immune response, which is crucial in various inflammatory and autoimmune conditions. The potential of these compounds to act on multiple inflammatory pathways makes them attractive candidates for the development of novel anti-inflammatory therapies. mdpi.com

Antioxidant Properties and Pathways

Several pyridinecarboxamide and nicotinamide derivatives have been reported to possess antioxidant properties. mdpi.commdpi.commdpi.com These compounds can help to mitigate the damaging effects of oxidative stress, which is implicated in a wide range of diseases. The antioxidant activity of these molecules can be attributed to their ability to scavenge free radicals and to modulate the activity of antioxidant enzymes. mdpi.com

Preclinical studies have explored the capacity of these compounds to protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). mdpi.com The structural features of the pyridinecarboxamide scaffold can be tailored to enhance these antioxidant capabilities. The investigation into the specific pathways through which these compounds exert their antioxidant effects is ongoing, with a focus on their potential to support cellular defense mechanisms against oxidative stress. mdpi.commdpi.com

Enzyme Inhibition and Receptor Interaction Studies (Non-Clinical)

The biological activities of pyridinecarboxamide derivatives are often rooted in their ability to interact with and inhibit specific enzymes and receptors. These interactions are fundamental to their therapeutic potential and are a key focus of non-clinical research.

Inhibition of Viral Polymerases (e.g., HCV NS5B Polymerase)

A significant area of research for pyridinecarboxamide derivatives has been their potential as inhibitors of viral polymerases, which are essential enzymes for viral replication. nih.govmdpi.comnih.govmdpi.com Notably, derivatives of 2-methyl nicotinic acid have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov HCV NS5B is an RNA-dependent RNA polymerase that plays a critical role in the replication of the viral genome.

Preclinical studies have shown that these pyridinecarboxamide-based inhibitors can bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity. mdpi.com This mechanism of action, distinct from that of nucleoside inhibitors, makes them an attractive class of antiviral agents. The steric hindrance provided by modifications such as a 2'-methyl group can effectively block the elongation of the viral RNA chain. nih.govnih.gov The development of these non-nucleoside inhibitors (NNIs) represents a promising strategy for the treatment of HCV and potentially other viral infections. mdpi.commdpi.com

| Compound Class | Target Enzyme/Process | Potential Therapeutic Application | Key Research Findings (Pre-clinical) |

| Pyridinecarboxamides | Microbial Enzymes | Antibacterial, Antifungal | Inhibition of essential metabolic pathways; Succinate dehydrogenase inhibition in fungi. nih.gov |

| Nicotinamide Derivatives | VEGFR-2, Apoptosis Pathways | Anticancer | Inhibition of angiogenesis; Induction of programmed cell death in cancer cells. nih.govmdpi.com |

| Pyridinecarboxamides | Pro-inflammatory Cytokines (TNF-α, IL-6) | Anti-inflammatory | Modulation of cytokine production and immune cell function. nih.govmdpi.com |

| Pyridinecarboxamides | Reactive Oxygen Species (ROS) | Antioxidant | Scavenging of free radicals and modulation of antioxidant enzyme activity. mdpi.commdpi.com |

| 2-methyl Nicotinic Acid Derivatives | HCV NS5B Polymerase | Antiviral (HCV) | Allosteric inhibition of RNA-dependent RNA polymerase, blocking viral replication. nih.govmdpi.com |

Histone Deacetylase (HDAC) Inhibition

While direct studies on 3-Pyridinecarboxamide, 2-methyl-N-phenyl- as a histone deacetylase (HDAC) inhibitor are not extensively documented, the broader class of nicotinamide derivatives has been a subject of investigation for HDAC inhibition. researchgate.netrsc.org HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a therapeutic strategy in cancer and other diseases. nih.govnih.govnih.gov The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a surface recognition cap. nih.gov In the context of nicotinamide-based inhibitors, the pyridine ring often serves as part of the cap group.

| Compound | Target | IC50 (µM) |

|---|---|---|

| 6b (N-(2-aminophenyl)-6-(3-methyl-2-phenylbutanamido)nicotinamide) | HDAC3 | 0.694 |

| 6b | pan-HDAC | 4.648 |

| 6n | pan-HDAC | 5.481 |

| BG45 (Reference) | pan-HDAC | 5.506 |

H-PGDS Inhibition

Hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses. nih.gov Inhibition of H-PGDS is a therapeutic target for conditions like asthma and allergic rhinitis. nih.gov While there is no specific data on the inhibition of H-PGDS by 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, research on H-PGDS inhibitors has explored various chemical scaffolds, including quinoline-3-carboxamides (B1200007) and 2-phenylimidazo[1,2-a]pyridine-6-carboxamides. researchgate.net These studies highlight the importance of the carboxamide moiety in binding to the enzyme. The structure-activity relationships of these inhibitors indicate that specific substitution patterns are crucial for potent and selective inhibition. For example, a potent and orally active imidazopyridine inhibitor of H-PGDS was developed through careful evaluation of crystal structures and SAR. researchgate.net The potential of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- as an H-PGDS inhibitor would depend on how its specific structural features fit into the active site of the enzyme, a topic that warrants further investigation.

Tyrosine-Protein Kinase ABL1 Inhibition

The Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase that plays a role in cell differentiation, division, adhesion, and stress response. Deregulation of ABL1 kinase activity is a hallmark of chronic myeloid leukemia (CML). nih.gov While direct inhibitory activity of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- on ABL1 has not been reported, SAR studies on related pyrido[2,3-d]pyrimidin-7-one compounds as potent Abl kinase inhibitors have been conducted. nih.gov These studies revealed that substitutions on the phenylamino (B1219803) moiety can lead to improved potency and selectivity. nih.gov For example, certain substitutions at the -3 and -4 positions of the phenylamino ring resulted in derivatives with significantly enhanced selectivity for ABL1 over other kinases. nih.gov This suggests that the N-phenyl group of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- could play a critical role in its potential interaction with the ABL1 kinase domain. Crizotinib, another kinase inhibitor, has been shown to act as an ABL1 inhibitor by combining ATP-binding with allosteric inhibition. nih.govnih.gov

Neurotransmitter Modulation (e.g., Serotonin (B10506) Receptor Interaction)

The pyridine ring is a common scaffold in compounds that interact with the central nervous system, including those modulating neurotransmitter systems. While there is no direct evidence of 3-Pyridinecarboxamide, 2-methyl-N-phenyl- interacting with serotonin receptors, the structural similarities to known serotonergic agents are noteworthy. For instance, nicotinic acetylcholine (B1216132) receptors and 5-HT3 serotonin receptors, both of which are involved in dopamine (B1211576) release in the striatum, have been found to co-localize on the same nerve terminals. nih.gov Furthermore, activation of serotonin type II receptors has been shown to facilitate synaptic plasticity through an N-methyl-D-aspartate (NMDA)-mediated mechanism. nih.gov The potential for 3-Pyridinecarboxamide, 2-methyl-N-phenyl- to modulate serotonergic or other neurotransmitter systems would depend on its ability to bind to specific receptor subtypes, a property that is highly dependent on its three-dimensional structure and electronic properties.

Structure-Activity Relationship (SAR) Studies for Pyridinecarboxamide Derivatives

Impact of Substitution Patterns on Biological Potency

The biological activity of pyridinecarboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyridine and the N-phenyl rings. nih.govresearchgate.net Studies on various classes of pyridinecarboxamides have demonstrated that even minor changes in substitution can lead to significant differences in potency and selectivity.

For instance, in a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives evaluated for antifungal activity, the substitution pattern on the pyridine ring was critical for efficacy. nih.gov Similarly, in the context of FOXM1 inhibitors based on a N-Phenylthieno[2,3-b]pyridine-2-carboxamide scaffold, the electronic properties of substituents on the phenyl ring were found to be a key determinant of inhibitory activity. mdpi.com Specifically, electron-withdrawing groups like cyano (-CN) at certain positions enhanced activity, while the steric effect of the substituent was less critical. mdpi.com

The presence of a methyl group at the 2-position of the pyridine ring in 3-Pyridinecarboxamide, 2-methyl-N-phenyl- is likely to influence its biological activity. The methyl group can affect the compound's polarity, lipophilicity, and steric profile, which in turn can alter its binding affinity for a target protein. In some cases, methyl groups have been shown to enhance the activity of pyridine derivatives by increasing their ability to penetrate biological membranes or by providing favorable hydrophobic interactions within a receptor's binding pocket.

Conformational Influences on Receptor Binding

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For pyridinecarboxamide derivatives, the relative orientation of the pyridine and phenyl rings, as well as the conformation of the amide bond, can significantly impact receptor binding. nih.govnih.gov

Computational and crystallographic studies of N-(fluorophenyl)pyridinecarboxamides have provided insights into the preferred conformations of this class of compounds. researchgate.net The planarity of the molecule and the dihedral angles between the aromatic rings are key conformational parameters. The binding of a ligand to a receptor often induces conformational changes in both the ligand and the receptor to achieve an optimal fit. nih.gov

Design and Synthesis of New Pyridinecarboxamide Derivatives for Specific Biological Targets

The scaffold of 3-Pyridinecarboxamide, 2-methyl-N-phenyl-, also known as 2-methyl-N-phenylnicotinamide, serves as a versatile template for the design and synthesis of novel derivatives aimed at a wide array of biological targets. The inherent structural features—a pyridine ring, an amide linkage, and a phenyl group—offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Researchers strategically modify these core components to interact with specific enzymes, receptors, or other proteins implicated in disease pathways.

The design process often begins with computational modeling and structure-activity relationship (SAR) studies to predict how modifications will affect binding to a target. For instance, substituents can be introduced on the pyridine ring, the N-phenyl ring, or the methyl group. The goal is to enhance interactions with the target's active site through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. nih.govresearchgate.net

Synthetic strategies for creating these derivatives are diverse. A common approach involves the multi-step synthesis starting from commercially available precursors. researchgate.netmdpi.com For example, new derivatives can be synthesized by reacting a modified 2-methylnicotinic acid with a variety of substituted anilines to create a library of compounds with diverse N-phenyl moieties. researchgate.net Another strategy is to modify the pyridine ring itself, for instance, through cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups. mdpi.commdpi.com These reactions are valuable for creating compounds with extended conjugation or specific steric properties designed to fit into a particular protein pocket.